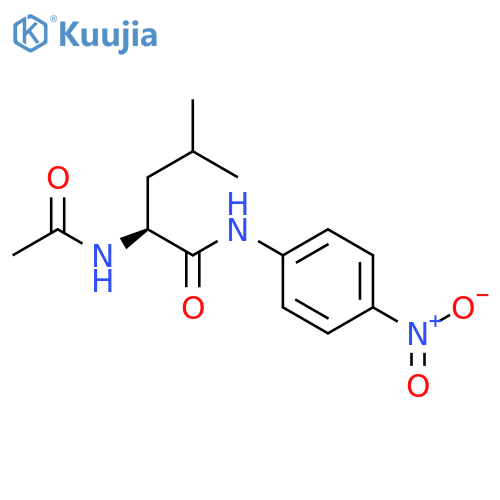Cas no 19746-40-8 (Ac-Leu-pna)

Ac-Leu-pna 化学的及び物理的性質
名前と識別子
-
- Pentanamide,2-(acetylamino)-4-methyl-N-(4-nitrophenyl)-, (2S)-
- (2S)-2-acetamido-4-methyl-N-(4-nitrophenyl)pentanamide
- Ac-Leu-pNA
- N-ACETYL-L-LEUCINE-P-NITROANILIDE
- Acetyl-L-leucine 4-nitroanilide
- AC-LEUCINE-PNA
- N-ACETYL-L-LEUCINE P-NITROANILIDE
- N-ALPHA-ACETYL-L-LEUCINE-P-NITROANILIDE
- AKOS015909056
- (S)-2-Acetamido-4-methyl-N-(4-nitrophenyl)pentanamide
- 19746-40-8
- DTXSID60428584
- Pentanamide,2-(acetylamino)-4-methyl-N-(4-nitrophenyl)-,(2S)-
- J-012759
- FD21915
- Pentanamide, 2-(acetylamino)-4-methyl-N-(4-nitrophenyl)-, (2S)-
- Ac-Leu-pna
-
- インチ: InChI=1S/C14H19N3O4/c1-9(2)8-13(15-10(3)18)14(19)16-11-4-6-12(7-5-11)17(20)21/h4-7,9,13H,8H2,1-3H3,(H,15,18)(H,16,19)/t13-/m0/s1
- InChIKey: SLJKQHDBYBGOMH-ZDUSSCGKSA-N
- ほほえんだ: CC(C[C@H](NC(C)=O)C(NC1=CC=C([N+]([O-])=O)C=C1)=O)C
計算された属性
- せいみつぶんしりょう: 293.13800
- どういたいしつりょう: 293.13755610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 8
- 複雑さ: 384
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 104Ų
じっけんとくせい
- PSA: 104.02000
- LogP: 3.07120
Ac-Leu-pna 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03393-1g |
Pentanamide,2-(acetylamino)-4-methyl-N-(4-nitrophenyl)-, (2S)- |
19746-40-8 | 1g |
¥3718.0 | 2021-09-03 | ||
| TRC | A190203-50mg |
Ac-Leu-pna |
19746-40-8 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A190203-100mg |
Ac-Leu-pna |
19746-40-8 | 100mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A190203-500mg |
Ac-Leu-pna |
19746-40-8 | 500mg |
$ 135.00 | 2022-06-08 |
Ac-Leu-pna 関連文献
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
Ac-Leu-pnaに関する追加情報
Ac-Leu-pna (CAS No. 19746-40-8): A Comprehensive Guide to Its Properties and Applications
Ac-Leu-pna, with the CAS number 19746-40-8, is a synthetic peptide derivative widely used in biochemical research and pharmaceutical development. This compound, also known as N-Acetyl-Leucyl-p-nitroanilide, serves as a substrate for proteolytic enzymes, particularly in studies involving enzyme kinetics and protease activity. Its unique structure, featuring an acetylated leucine residue linked to p-nitroaniline (pna), makes it a valuable tool for researchers investigating protein degradation pathways and drug discovery.
In recent years, the demand for Ac-Leu-pna has surged due to its role in high-throughput screening (HTS) assays. With the growing interest in personalized medicine and targeted therapies, researchers are increasingly relying on this compound to identify novel enzyme inhibitors. Its ability to generate a colorimetric signal upon cleavage by proteases makes it ideal for optical detection systems, aligning with the trend toward automated laboratory workflows and AI-driven drug design.
The stability and solubility of Ac-Leu-pna (CAS 19746-40-8) in aqueous buffers have been extensively documented, making it a preferred choice for in vitro studies. Unlike some peptide analogs, it exhibits minimal interference with fluorescence-based assays, a feature highly valued in modern biomarker research. Recent publications highlight its utility in studying cancer-associated proteases, a hot topic in oncology research, where understanding tumor microenvironment dynamics is crucial.
From a technical perspective, Ac-Leu-pna demonstrates exceptional compatibility with HPLC purification methods, a frequently searched term among peptide chemists. Its molecular weight (MW 337.36 g/mol) and extinction coefficient (ε = 10,500 M-1cm-1 at 405 nm) are critical parameters for quantitative analysis, as evidenced by its widespread use in ELISA optimization protocols. These characteristics address common queries about peptide quantification techniques in academic forums.
The compound's relevance extends to neuroscience research, where it helps characterize neurodegenerative disease markers. With rising global attention on Alzheimer's and Parkinson's research, CAS 19746-40-8 has gained traction as a reference standard for amyloid-degrading enzymes. This application directly responds to trending searches about biochemical tools for dementia studies, positioning Ac-Leu-pna as a bridge between basic science and translational medicine.
Quality control of Ac-Leu-pna remains a key discussion point, with LC-MS validation emerging as a gold standard. Manufacturers emphasize ≥95% purity specifications to meet the stringent requirements of GLP laboratories. Such details cater to professionals searching for peptide quality standards or certified reference materials, reflecting the compound's importance in regulatory-compliant research environments.
Storage recommendations for Ac-Leu-pna (19746-40-8) typically suggest -20°C desiccated conditions, a practical consideration frequently queried in laboratory management forums. Its lyophilized form ensures long-term stability, addressing common concerns about peptide shelf life—a critical factor for researchers planning longitudinal studies or maintaining cell culture reagent stocks.
Emerging applications in immunology research further expand the utility of Ac-Leu-pna. Recent studies employ it to investigate immune cell proteases involved in inflammatory responses, tapping into the booming interest in immunotherapy and autoimmune disease mechanisms. This aligns with numerous search trends related to biochemical probes for immune modulation, demonstrating the compound's versatility across disciplines.
From a commercial perspective, the global market for peptide substrates like Ac-Leu-pna continues to grow, driven by investments in biopharmaceutical R&D. Suppliers now offer customized bulk quantities to support industrial-scale screening programs, responding to the needs of contract research organizations (CROs) and academic core facilities. This availability directly addresses search queries about cost-effective research reagents for large projects.
In conclusion, Ac-Leu-pna (CAS 19746-40-8) represents a cornerstone reagent in contemporary life science research. Its applications span from basic enzymology to cutting-edge therapeutic development, reflecting the compound's enduring value. As scientific inquiry increasingly focuses on precision medicine and mechanistic biology, this versatile peptide substrate will undoubtedly remain essential in laboratories worldwide.
19746-40-8 (Ac-Leu-pna) 関連製品
- 4178-93-2(H-Leu-pna)
- 52084-13-6(H-Val-pNA)
- 7369-91-7(L-Proline 4-nitroanilide)
- 900007-98-9(3-bromo-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylbenzamide)
- 1482-98-0(L-2,4-Diaminobutyric acid hydrochloride)
- 769064-38-2((2R)-2-aminopropanehydrazide)
- 1598148-59-4(4-2-(cyclohexylsulfanyl)ethylpiperidine)
- 1154368-05-4(5-Chloro-1-3-(1H-imidazol-1-yl)propyl-1H-1,3-benzodiazol-2-amine)
- 1966123-30-7(tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate)
- 1219913-48-0(N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,3-benzothiazole-2-carboxamide)




